Vinyl decanoate
Overview
Description
Vinyl decanoate, also known as decanoic acid vinyl ester, is an organic compound with the molecular formula C12H22O2. It is a vinyl ester derived from decanoic acid and is commonly used in the production of polymers and copolymers. The compound is characterized by its ability to undergo polymerization, making it valuable in various industrial applications.
Mechanism of Action
Target of Action
Vinyl decanoate is a chemical compound with the formula C12H22O2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that this compound, like other esters, can undergo hydrolysis in the presence of water and an acid or base to form decanoic acid and vinyl alcohol . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
It has been suggested that this compound could be used in the enzymatic synthesis of lipophilic antioxidant and antimicrobial compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water and an acid or base can cause this compound to undergo hydrolysis Additionally, temperature, pH, and the presence of other chemicals could potentially influence the stability and efficacy of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl decanoate can be synthesized through the esterification of decanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reaction is conducted in large reactors where decanoic acid and vinyl alcohol are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of immobilized enzymes, such as lipases, has been explored for the regioselective acylation of substrates with this compound .
Chemical Reactions Analysis
Types of Reactions: Vinyl decanoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polythis compound, which is used in coatings, adhesives, and other applications.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by enzymes or chemical catalysts.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form decanoic acid and vinyl alcohol.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Transesterification: Catalysts like sodium methoxide or lipases are employed, often in organic solvents or deep eutectic solvents.
Hydrolysis: Acidic or basic conditions are used, with catalysts like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Polymerization: Polythis compound.
Transesterification: Various esters depending on the alcohol used.
Hydrolysis: Decanoic acid and vinyl alcohol.
Scientific Research Applications
Vinyl decanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Vinyl decanoate can be compared with other vinyl esters, such as vinyl acetate, vinyl butyrate, and vinyl laurate:
Vinyl Acetate: Used extensively in the production of polyvinyl acetate, which is a key ingredient in adhesives and paints. It has a shorter carbon chain compared to this compound, resulting in different physical properties.
Vinyl Butyrate: Similar to vinyl acetate but with a slightly longer carbon chain, leading to different solubility and polymerization characteristics.
Vinyl Laurate: Has a longer carbon chain than this compound, making it more hydrophobic and suitable for different applications in coatings and lubricants.
This compound is unique due to its intermediate chain length, which provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
IUPAC Name |
ethenyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h4H,2-3,5-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDXMIHZUJPRHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40979-60-0 | |
Record name | Decanoic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40979-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40197009 | |
Record name | Vinyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4704-31-8 | |
Record name | Vinyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4704-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl decanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF00I399LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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